molecular formula C11H9NO3 B2874811 6-Methoxyquinoline-8-carboxylic acid CAS No. 408536-52-7

6-Methoxyquinoline-8-carboxylic acid

Cat. No.: B2874811
CAS No.: 408536-52-7
M. Wt: 203.197
InChI Key: PTOKBRQKJFQMIB-UHFFFAOYSA-N
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Description

6-Methoxyquinoline-8-carboxylic acid is an organic compound with the molecular formula C11H9NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxyquinoline-8-carboxylic acid typically involves the reaction of 6-methoxyquinoline with suitable carboxylating agents. One common method is the reaction of 6-methoxyquinoline with carbon dioxide in the presence of a strong base such as sodium hydride or potassium tert-butoxide . The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors and greener solvents to enhance yield and reduce environmental impact. specific industrial methods are often proprietary and not widely disclosed in the literature .

Chemical Reactions Analysis

Types of Reactions

6-Methoxyquinoline-8-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinoline-8-carboxylic acid, while reduction of the carboxylic acid group can produce 6-methoxyquinoline-8-methanol .

Scientific Research Applications

6-Methoxyquinoline-8-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxyquinoline-8-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication . This inhibition leads to the stabilization of enzyme-DNA complexes, ultimately causing cell death .

Properties

IUPAC Name

6-methoxyquinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-8-5-7-3-2-4-12-10(7)9(6-8)11(13)14/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOKBRQKJFQMIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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